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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist

of the oxytocin receptor (OTR). Initially investigated for its potential in managing preterm labor,

it has since become a valuable pharmacological tool for exploring the diverse physiological and

behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier allows for the

investigation of both peripheral and central oxytocinergic pathways. This technical guide

provides a comprehensive overview of L-368,899, summarizing key quantitative data, detailing

experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to

the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream

intracellular signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily

coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the

physiological responses normally triggered by oxytocin, such as uterine contractions.
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Figure 1: L-368,899 Mechanism of Action.

Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized across various

species and tissues.

In Vitro Binding Affinity and Potency
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Species/Tissue Receptor Parameter Value Reference

Rat Uterus Oxytocin IC50 8.9 nM

Human Uterus Oxytocin IC50 26 nM

Coyote Brain Oxytocin Ki 12.38 nM

Rat Vasopressin V1a IC50 370 nM

Rat Vasopressin V2 IC50 570 nM

Human Liver Vasopressin IC50 510 nM

Human Kidney Vasopressin IC50 960 nM

Rat Liver Vasopressin IC50 890 nM

Rat Kidney Vasopressin IC50 2400 nM

Isolated Rat

Uterus
Oxytocin pA2 8.9

In Vivo Potency
Species Assay

Administrat
ion

Parameter Value Reference

Rat
In situ Uterine

Contraction

Intravenous

(i.v.)
AD50 0.35 mg/kg

Rat
In situ Uterine

Contraction
Intraduodenal AD50 7.0 mg/kg

Pharmacokinetic Parameters
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Specie
s

Sex
Dose
(mg/kg
)

Route
t1/2
(hr)

CL
(ml/mi
n/kg)

Vdss
(L/kg)

Bioava
ilabilit
y (%)

Refere
nce

Rat
Female/

Male

1, 2.5,

10
i.v. ~2 23-36 2.0-2.6 -

Dog Female
1, 2.5,

10
i.v. ~2 23-36 3.4-4.9 -

Rat Female 5 Oral - - - 14

Rat Male 5 Oral - - - 18

Rat Female 25 Oral - - - 17

Rat Male 25 Oral - - - 41

Dog Female 5 Oral - - - 17

Dog Female 33 Oral - - - 41

Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of L-368,899 for the oxytocin receptor.

Methodology:

Tissue Preparation: Membranes are prepared from rat or human uterine tissue.

Radioligand: A radiolabeled oxytocin receptor agonist or antagonist (e.g., [³H]oxytocin) is

used.

Incubation: The tissue membranes are incubated with the radioligand and varying

concentrations of the test compound (L-368,899).

Separation: Bound and free radioligand are separated by rapid filtration.
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Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the

radioligand (IC50) is calculated.

In Vivo Uterine Contraction Assay (Rat Model)
Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine

contractions.

Methodology:

Animal Preparation: Anesthetized female rats are used.

Intrauterine Pressure Monitoring: A water-filled balloon-tipped cannula is inserted into a

uterine horn to monitor intrauterine pressure.

Baseline Measurement: Baseline uterine activity is recorded.

Drug Administration: L-368,899 is administered at various doses, typically via a single

intravenous bolus.

Oxytocin Challenge: Following a predetermined time after L-368,899 administration, a bolus

of oxytocin is administered to induce uterine contractions. This challenge can be repeated at

different time points to evaluate the duration of action.

Data Acquisition and Analysis: Uterine contractile activity (frequency and amplitude) is

continuously recorded. The dose of L-368,899 required to reduce the oxytocin-induced

response by 50% (AD50) is calculated.
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Figure 2: In Vivo Uterine Contraction Assay Workflow.
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Pharmacokinetics and Metabolism
Studies in rats and dogs have shown that L-368,899 has a half-life of approximately 2 hours

following intravenous administration. The compound is rapidly absorbed after oral

administration, with mean Cmax values achieved in less than an hour at lower doses. L-

368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged. The

primary route of elimination is through the feces. Interestingly, pharmacokinetic studies in rats

have revealed gender differences, with female rats showing higher plasma drug

concentrations, which is attributed to a lower metabolic capacity in female rat liver microsomes.

Conclusion
L-368,899 hydrochloride is a well-characterized, potent, and selective oxytocin receptor

antagonist. Its oral bioavailability and ability to penetrate the central nervous system make it a

versatile tool for a wide range of in vitro and in vivo studies. The quantitative data and

experimental protocols summarized in this guide provide a solid foundation for researchers and

drug development professionals working to understand the multifaceted roles of the oxytocin

system in health and disease.

To cite this document: BenchChem. [L-368,899 Hydrochloride: A Comprehensive Technical
Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10768341#l-368-899-hydrochloride-review-of-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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